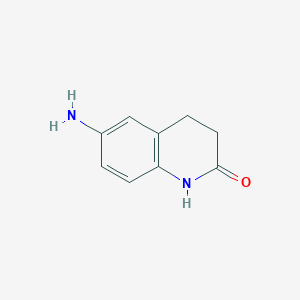

6-amino-3,4-dihydroquinolin-2(1H)-one

描述

Overview of the 3,4-Dihydroquinolin-2(1H)-one Scaffold in Medicinal Chemistry

The 3,4-dihydroquinolin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds. nih.gov This heterocyclic system is present in several FDA-approved drugs, highlighting its clinical relevance and therapeutic value. nih.gov Notable examples include cilostazol, a phosphodiesterase inhibitor used to treat intermittent claudication; carteolol, a non-selective beta-blocker for glaucoma; and aripiprazole, an atypical antipsychotic for the management of schizophrenia and bipolar disorder. nih.gov

The versatility of the 3,4-dihydroquinolin-2(1H)-one scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. Researchers have extensively explored the synthesis of derivatives of this scaffold, leading to the discovery of compounds with a broad spectrum of biological activities. mdpi.com These activities include phosphodiesterase inhibition, β-adrenergic receptor blockade, vasopressin receptor antagonism, and modulation of serotonin (B10506) and dopamine (B1211576) receptors. nih.gov The dihydroquinolinone skeleton is a key structural motif in the development of agents targeting the central nervous system and cardiovascular diseases. nih.govmdpi.com

Recent research has further expanded the therapeutic potential of this scaffold. For instance, novel analogues of 3,4-dihydroquinolin-2(1H)-one have been designed and synthesized as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2) for the treatment of glioblastoma multiforme, an aggressive form of brain cancer. nih.gov These studies underscore the ongoing importance of the 3,4-dihydroquinolin-2(1H)-one framework in the development of innovative treatments for a range of challenging diseases. nih.gov

Significance in Pharmaceutical and Biological Sciences

The significance of the 3,4-dihydroquinolin-2(1H)-one scaffold, and by extension 6-amino-3,4-dihydroquinolin-2(1H)-one, in the pharmaceutical and biological sciences is multifaceted. Its structural rigidity and defined three-dimensional shape provide a stable platform for the precise orientation of functional groups that can interact with specific biological targets. This inherent characteristic makes it an attractive starting point for drug design.

From a biological perspective, compounds containing the 3,4-dihydroquinolin-2(1H)-one core have been shown to modulate the activity of various enzymes and receptors. For example, derivatives of this scaffold have been investigated as inhibitors of nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders. electronicsandbooks.com Furthermore, the development of peptide conjugates of 7-amino-3,4-dihydroquinolin-2(1H)-one has led to the identification of inhibitors of human carbonic anhydrase II, an enzyme involved in numerous physiological processes. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-amino-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWVCYWFUIFIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406718 | |

| Record name | 6-amino-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22246-13-5 | |

| Record name | 6-Amino-3,4-dihydroquinolin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22246-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-amino-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-3,4-dihydro-1H-quinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6 Amino 3,4 Dihydroquinolin 2 1h One

Established Synthetic Routes for 6-Amino-3,4-dihydroquinolin-2(1H)-one

The primary methods for synthesizing the title compound hinge on the introduction of a nitrogen-containing functional group onto the dihydroquinolinone core, followed by its conversion to the desired amino group.

Nitration and Reduction Pathways

A common and well-established route to this compound involves a two-step process: the nitration of the parent 3,4-dihydroquinolin-2(1H)-one scaffold, followed by the reduction of the resulting nitro-intermediate.

The synthesis begins with the construction of the dihydroquinolinone core, which can be achieved through methods like the intramolecular Friedel-Crafts cyclization of N-phenyl-3-chloropropionamide. Once the core is formed, electrophilic aromatic substitution, specifically nitration, is performed. The regioselectivity of this step is crucial. In related tetrahydroquinoline systems, the position of nitration is heavily influenced by the nature of the substituent on the nitrogen atom. mdpi.com For the 3,4-dihydroquinolin-2(1H)-one, the lactam structure deactivates the aromatic ring, but substitution typically occurs at the para-position relative to the activating amino group, yielding 6-nitro-3,4-dihydro-2(1H)-quinolinone. researchgate.net

The subsequent reduction of the nitro group to the amine is a critical transformation. This can be accomplished using various reducing agents. A widely used method is catalytic hydrogenation, often employing a palladium-on-carbon (Pd/C) catalyst. frontiersin.org Another effective approach involves the use of metals in acidic media, such as iron powder in acetic acid or hydrochloric acid. frontiersin.orgresearchgate.net Additionally, tin(II) chloride (SnCl₂) in a suitable solvent is a reliable reagent for this reduction, known for its effectiveness in converting nitroarenes to anilines. mdpi.com

A general pathway is outlined below:

Step 1: Cyclization: An appropriate acyclic precursor is cyclized to form the 3,4-dihydroquinolin-2(1H)-one ring system.

Step 2: Nitration: The dihydroquinolinone is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the 6-position.

Step 3: Reduction: The 6-nitro-3,4-dihydro-2(1H)-quinolinone is reduced to afford the final product, this compound. researchgate.net

Conversion from 6-Nitro-3,4-dihydro-2(1H)-quinolinone Precursors

This pathway focuses solely on the reduction of the readily available 6-nitro precursor. The choice of reducing agent can be tailored based on desired yield, reaction conditions, and substrate tolerance. For instance, the reduction of 1-methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one to its corresponding 6-amino derivative has been achieved in high yield (97%) by heating the substrate with iron powder and ammonium (B1175870) chloride in an ethanol/water mixture. This method is advantageous due to its relatively mild conditions and the use of inexpensive and readily available reagents. nih.gov

The table below summarizes common reduction methods for this conversion.

| Precursor | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one | Iron powder, Ammonium chloride, Ethanol/Water, Reflux | 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one | 97% | nih.gov |

| Generic 6-Nitroquinoline Derivative | Stannous chloride (SnCl₂) | Generic 6-Aminoquinoline Derivative | Effective | mdpi.com |

| Generic 2-Nitroarylketone | 5% Pd/C, H₂ | Tetrahydroquinoline | 93-98% | frontiersin.org |

| Generic Nitroenone | Iron powder, HCl | Dihydroquinolinone | Good | researchgate.net |

Synthesis of Derivatized this compound Analogues

The this compound scaffold serves as a valuable starting material for the synthesis of more complex molecules through derivatization at various positions.

Derivatization at the Amino Moiety for Conjugate Formation

The primary amine at the 6-position is a key functional handle for derivatization, most commonly through the formation of amide bonds to create conjugates. This transformation is fundamental in medicinal chemistry for linking the dihydroquinolinone core to other molecules, such as amino acids or peptides. researchgate.netluxembourg-bio.com

The formation of an amide bond requires the activation of a carboxylic acid, which then reacts with the amino group of the dihydroquinolinone. A vast array of coupling reagents has been developed to facilitate this process efficiently and minimize side reactions. researchgate.netnih.gov Common methods involve the use of carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve yields. rsc.org The reaction of the activated carboxylic acid with the amine proceeds to form a stable amide linkage. This strategy has been successfully employed to prepare a series of peptide-dihydroquinolinone conjugates, demonstrating the utility of the 6-amino group as a point of attachment. researchgate.netluxembourg-bio.com

| Coupling Reagent System | Description | Key Features | Reference |

|---|---|---|---|

| EDC / HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with 1-Hydroxybenzotriazole | Widely used, reduces racemization, good for forming peptide bonds. | rsc.org |

| DCC / DMAP | Dicyclohexylcarbodiimide with 4-Dimethylaminopyridine | Classic method; byproduct (DCU) is often insoluble, aiding purification. | rsc.org |

| HATU / DIPEA | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium with Diisopropylethylamine | Highly effective for difficult couplings, including with electron-deficient amines. | rsc.org |

| Benzothiazole-mediated method | A specific method used for preparing peptide-dihydroquinolinone conjugates. | Effective for the synthesis of mono- and dipeptide conjugates. | luxembourg-bio.com |

Alkylation Strategies on Dihydroquinolinone Scaffolds

Alkylation can be performed at several sites on the dihydroquinolinone scaffold to introduce alkyl groups, thereby modifying the compound's properties.

N-Alkylation: The nitrogen atom of the lactam is a common site for alkylation. For example, 1-methyl-6-amino-3,4-dihydroquinolin-2(1H)-one is synthesized from its corresponding N-methylated nitro precursor, indicating that N-alkylation can be performed prior to the introduction and reduction of the nitro group. nih.gov

C-Alkylation: Introducing alkyl groups onto the carbon framework of the ring, particularly at the 3- and 4-positions, has been an area of active research. Metal-free radical alkylation/cyclization reactions of cinnamamides with aliphatic aldehydes have been developed to produce alkyl-substituted 3,4-dihydroquinolin-2(1H)-ones. researchgate.net This provides a direct method for installing alkyl groups at the 3-position. Organophotoredox catalysis has also been used for the direct C-H alkylation of similar heterocyclic systems, showcasing modern approaches to C-alkylation. rsc.org

Stereoselective Synthetic Approaches for Dihydroquinolinone Isomers

The development of stereoselective methods to control the three-dimensional arrangement of substituents on the dihydroquinolinone ring is of significant interest, particularly when creating chiral molecules. When substituents are introduced at the 3- and 4-positions, two contiguous stereogenic centers can be formed.

Numerous catalytic strategies have been devised to achieve high levels of diastereoselectivity and enantioselectivity. These methods often start with α,β-unsaturated N-arylamides and proceed via catalytic annulation. nih.gov

Diastereoselective Synthesis: Silver-catalyzed radical tandem cyclization and metal-free protocols using oxidants like K₂S₂O₈ have been shown to produce 3,4-disubstituted dihydroquinolinones predominantly as the trans-isomer with excellent diastereoselectivity (>99:1 dr). nih.govbohrium.com

Enantioselective Synthesis: Organocatalytic approaches, such as those involving a Michael-hemiaminalization reaction sequence, have been developed to synthesize highly functionalized 3,4-disubstituted dihydro-2(1H)-quinolinones with excellent enantioselectivities (up to >99% ee). bohrium.comnih.gov Similarly, [4+2] annulation reactions can be employed to construct the ring system with high stereocontrol. frontiersin.org

These advanced synthetic methods allow for the precise construction of complex, chiral dihydroquinolinone isomers, which are valuable in various fields of chemical research.

Chemical Reactivity and Core Structure Modifications

The chemical behavior of this compound is characterized by the interplay of the electron-donating amino group on the aromatic ring and the reactive lactam functionality within the dihydroquinolinone core. Modifications to this core structure are key to developing new derivatives with tailored properties.

Oxidation and Reduction Reactions of the Dihydroquinolinone Moiety

The dihydroquinolinone moiety can undergo oxidation to form the corresponding aromatic quinolin-2(1H)-one. This transformation, a dehydrogenation reaction, introduces a double bond between the C3 and C4 positions, resulting in a fully aromatic heterocyclic system.

One effective method for this oxidative aromatization involves the use of inorganic persulfate salts activated by transition metals like iron or copper. acs.orgnih.gov This approach is considered a greener alternative to traditional, often hazardous, reagents. acs.org For instance, various 3,4-dihydroquinolin-2(1H)-one derivatives have been successfully converted to their quinolin-2(1H)-one counterparts in yields ranging from 52% to 89%. acs.org While specific examples for the 6-amino derivative are not detailed, the general applicability of this method to substrates with various functional groups suggests its potential utility. acs.org

Historically, reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have been employed for such dehydrogenations. acs.orgwikipedia.org Palladium-based catalysts are also widely used in dehydrogenation reactions, often under aerobic conditions, to achieve aromatization of heterocyclic systems. nih.govbeilstein-journals.org

Conversely, the reduction of the dihydroquinolinone moiety is less commonly explored. The amide carbonyl group is generally stable to reduction, but under harsh conditions with powerful reducing agents, it could potentially be reduced. More commonly, the reverse reaction, the reduction of a quinolin-2(1H)-one to a 3,4-dihydroquinolin-2(1H)-one, is synthetically useful. A combination of samarium(II) iodide (SmI2) with water and methanol (B129727) has been shown to selectively reduce the double bond of quinolin-2(1H)-ones to yield the corresponding 3,4-dihydroquinolin-2(1H)-ones under mild conditions. organic-chemistry.org

Interactive Data Table: Reagents for Oxidation of Dihydroquinolinone Moiety

| Reagent Class | Specific Reagent(s) | Catalyst/Activator | Typical Reaction | Reference |

| Persulfate Salts | Sodium Persulfate (Na₂S₂O₈) | Iron (Fe), Copper (Cu) | Oxidative Aromatization | acs.orgnih.gov |

| Quinones | DDQ | None | Oxidative Aromatization | acs.orgwikipedia.org |

| Palladium Catalysts | Pd/C, Pd(OAc)₂ | Oxygen (air) | Oxidative Aromatization | nih.govbeilstein-journals.org |

Cyclization Reactions in the Formation of the Dihydroquinolinone Core

The formation of the 3,4-dihydroquinolin-2(1H)-one core is a critical step in the synthesis of this compound and its derivatives. This is typically achieved through intramolecular cyclization of a suitable acyclic precursor. The specific precursor is often a derivative of 3-(2-aminophenyl)propanoic acid or a related compound where the 6-amino functionality (or a precursor like a nitro group) is already in place.

Several modern synthetic strategies, particularly those utilizing palladium catalysis, have been developed for the construction of the quinolinone ring system. These methods offer high efficiency and functional group tolerance. nih.govresearchgate.net

Key Cyclization Methodologies:

Heck Reaction: An intramolecular Heck reaction can be employed to form the dihydroquinolinone ring. This involves the palladium-catalyzed reaction of an aryl halide with an alkene tethered to the same molecule.

Carbonylative Annulation: This method involves the reaction of an ortho-iodoaniline derivative with an alkene or alkyne in the presence of carbon monoxide and a palladium catalyst. nih.govresearchgate.net This process efficiently constructs the six-membered lactam ring.

Buchwald-Hartwig Amination: Intramolecular C-N bond formation via Buchwald-Hartwig amination is another powerful tool. This involves the palladium-catalyzed cyclization of an N-substituted ortho-haloanilide bearing a suitable tether.

These cyclization reactions are foundational to the synthesis of the dihydroquinolinone scaffold. The synthesis of the specific 6-amino derivative would typically involve starting with a precursor already containing a nitro group at the desired position, which is then reduced to the amine in a subsequent step, often after the formation of the heterocyclic ring.

Interactive Data Table: Cyclization Strategies for Dihydroquinolinone Core Synthesis

| Reaction Type | Key Reactants | Catalyst System | Description | Reference |

| Intramolecular Heck Reaction | Aryl halide with a tethered alkene | Palladium catalyst | Formation of a C-C bond to close the ring. | nih.gov |

| Carbonylative Annulation | o-Iodoaniline derivative, alkene/alkyne, CO | Palladium catalyst | Incorporation of a carbonyl group and ring formation. | nih.govresearchgate.net |

| Buchwald-Hartwig Amination | N-substituted o-haloanilide | Palladium catalyst with a suitable ligand | Intramolecular C-N bond formation to create the lactam. | organic-chemistry.org |

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of SAR Principles in 3,4-Dihydroquinolin-2(1H)-one Derivatives

The 3,4-dihydroquinolin-2(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets. nih.gov Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of these derivatives influences their biological activity. The core of SAR lies in systematically altering parts of the molecule and observing the corresponding changes in efficacy, potency, or selectivity.

Key pharmacophoric features for sigma-1 receptor ligands based on this scaffold have been identified. These generally include a basic amino group and at least two hydrophobic regions situated at specific distances from this amino group. researchgate.net For derivatives designed as antioomycete agents, three-dimensional quantitative structure-activity relationship (3D-QSAR) models have highlighted the necessity of specific structural features, such as a C4-carboxyl group, for potent activity. rsc.org These studies provide a foundational understanding that guides the rational design of new, more effective compounds. The process of lead optimization, which is a crucial phase in drug discovery, focuses on refining these lead compounds to improve characteristics like biological activity, selectivity, and potency while minimizing toxicity. danaher.com

Impact of Substituent Position and Nature on Biological Activity

The biological activity of 3,4-dihydroquinolin-2(1H)-one derivatives is highly sensitive to the position and chemical nature of substituents on the molecule. Research into novel quinoline (B57606) sulfonamide derivatives as potential anticancer agents has demonstrated the critical importance of substituent placement on the benzene (B151609) ring. nih.gov

In one study, derivatives were synthesized by attaching different substituted benzaldehydes to a core structure. It was observed that ortho- and meta-substituted compounds generally exhibited poor antiproliferative activity. In contrast, introducing substituents at the para-position of the benzaldehyde (B42025) ring led to compounds with significantly enhanced activity. nih.gov This highlights a distinct preference for para-substitution in this particular series of anticancer agents. nih.gov

Furthermore, theoretical studies using density functional theory (DFT) have analyzed the effect of various electron-donating and electron-attracting substituents at the C6 and C7 positions of the fused-ring system. researchgate.net These analyses help in predicting how different functional groups at these specific locations can alter the molecule's electronic properties and, consequently, its biological interactions and reactivity. researchgate.net

| Compound ID | Substituent on Benzyl Group | Position | Antiproliferative Activity |

| D7 | 2-F | Ortho | Poor |

| D8 | 2-Cl | Ortho | Poor |

| D9 | 2-CH₃ | Ortho | Poor |

| D11 | 3-F | Meta | Poor |

| D15 | 3-CH₃O | Meta | Poor |

| D1 | 4-F | Para | Active |

| D2 | 4-Cl | Para | Active |

| D3 | 4-Br | Para | Active |

| D4 | 4-CH₃ | Para | Active |

| D5 | 4-CH₃O | Para | Active |

| D13 | 4-CH₃O (with other modifications) | Para | Strongest Inhibitory Effect |

This table summarizes the impact of substituent position on the anticancer activity of novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives, based on findings from a study on tubulin polymerization inhibitors. nih.gov

Rational Design Strategies for Enhanced Potency and Selectivity

Rational design involves the deliberate modification of a molecule's structure to improve its therapeutic properties. This strategy has been successfully applied to 3,4-dihydroquinolin-2(1H)-one derivatives to create compounds with enhanced potency and selectivity for specific biological targets.

One notable example is the design of novel derivatives as dual inhibitors targeting both Aldose Reductase (AKR1B1) and Reactive Oxygen Species (ROS) for the potential treatment of diabetic complications. nih.gov By integrating functionalities known to interact with these targets, researchers developed compounds with high potency and selectivity against AKR1B1. Compound 8a from this series was identified as the most active, with an IC₅₀ value of 0.035 μM. nih.gov

In the field of oncology, researchers have designed and synthesized novel 6-hydroxy-3,4-dihydroquinolin-2(1H)-one analogues as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) for glioblastoma therapy. mdpi.com Leveraging insights from the crystal structure of the VEGFR2 kinase domain, modifications were made to the scaffold to improve binding affinity and efficacy. Molecular docking studies guided these modifications, leading to the identification of compounds with significant potency in reducing glioblastoma cell viability. For instance, compound 4m exhibited a strong docking score and a low IC₅₀ value of 4.20 μM. mdpi.com

Another application of rational design is seen in the development of sigma-1 receptor antagonists for pain treatment. researchgate.net By combining the 3,4-dihydroquinolin-2(1H)-one moiety with a basic amino group, researchers created a new series of selective sigma-1 receptor ligands. researchgate.net

Pharmacophore Identification and Lead Optimization

Pharmacophore modeling is a cornerstone of ligand-based drug design, defining the essential steric and electronic features required for a molecule to interact with a specific biological target. mdpi.com A pharmacophore represents the common three-dimensional arrangement of functional groups that a set of active molecules share, which is responsible for their biological activity. unina.it

For 3,4-dihydroquinolin-2(1H)-one derivatives targeting the sigma-1 receptor, the identified pharmacophore includes a basic amino group and two hydrophobic regions at specific spatial distances. researchgate.net This model serves as a template for designing new molecules with a higher probability of binding to the target.

Once a promising "hit" or "lead" compound is identified, the process of lead optimization begins. This involves iterative chemical modifications to enhance the compound's desirable properties, such as potency and selectivity, and to improve its absorption, distribution, metabolism, and excretion (ADMET) profile. danaher.com In the development of VEGFR2 inhibitors, lead optimization efforts led to compounds like 4m , 4q , 4t , and 4u , which demonstrated significantly improved efficacy compared to the standard drug temozolomide (B1682018) in cancer cell lines. nih.gov Similarly, in the pursuit of AKR1B1 inhibitors, compound 8a emerged as the most potent derivative after a series of structural modifications. nih.gov These examples underscore how identifying a core pharmacophore and subsequent lead optimization can successfully yield highly potent and selective drug candidates.

| Compound ID | Target | Reported Activity (IC₅₀) |

| 8a | AKR1B1 | 0.035 µM |

| 4m | VEGFR2 (Glioblastoma Cells) | 4.20 µM |

| 4q | VEGFR2 (Glioblastoma Cells) | 8.00 µM |

| 4t | VEGFR2 (Glioblastoma Cells) | 10.48 µM |

| 4u | VEGFR2 (Glioblastoma Cells) | 7.96 µM |

This table presents examples of potent 3,4-dihydroquinolin-2(1H)-one derivatives developed through rational design and lead optimization. nih.govmdpi.com

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein target.

Prediction of Ligand-Protein Binding Interactions

Molecular docking simulations are crucial for predicting how 6-amino-3,4-dihydroquinolin-2(1H)-one and its analogs might interact with biological targets at an atomic level. The process involves placing the ligand into the binding site of a protein and evaluating the geometric fit and energetic favorability of the resulting complex. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, that stabilize the ligand-protein complex.

While specific docking studies for this compound are not extensively detailed in the literature, research on the broader quinoline (B57606) and quinolinone scaffold reveals common interaction patterns. For instance, the nitrogen and oxygen atoms within the quinolinone core are capable of forming significant hydrogen bonds with amino acid residues like serine and glycine (B1666218) in a protein's active site. nih.gov The aromatic ring system can participate in π-π stacking or hydrophobic interactions with aromatic residues such as tyrosine or tryptophan. mdpi.com The amino group at the 6-position introduces an additional site for hydrogen bonding, potentially enhancing the binding affinity and specificity for a target protein.

Table 1: Potential Ligand-Protein Interactions for the Quinolinone Scaffold

| Interaction Type | Ligand Functional Group | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond | Carbonyl oxygen, Amine nitrogen, Amino group | Serine, Threonine, Asparagine, Glutamine, Lysine, Arginine |

| Hydrophobic | Aromatic rings, Alkyl chain | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

| π-π Stacking | Benzene (B151609) ring of the quinolinone | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Electrostatic | Protonated amine (if applicable) | Aspartic Acid, Glutamic Acid |

Estimation of Binding Affinities and Scoring Functions

A critical component of molecular docking is the scoring function, a mathematical algorithm used to estimate the binding affinity between a ligand and its target. wikipedia.orgacemate.ai This score, typically expressed in units of energy (e.g., kcal/mol), quantifies the strength of the interaction, with lower (more negative) values indicating a more stable complex. nih.gov Scoring functions can be categorized into three main types: force-field-based, empirical, and knowledge-based. frontiersin.org

These functions evaluate various energetic contributions, including intermolecular van der Waals and electrostatic forces, to rank different binding poses and predict the binding free energy. nih.govacs.org For derivatives of the quinolinone scaffold, docking studies against various protein targets have reported a range of binding affinities. For example, studies on quinazolinone derivatives as inhibitors of matrix metalloproteinase-13 (MMP-13) and pyrazol-1-yl quinoline derivatives have demonstrated favorable binding energies, indicating strong interactions with their respective targets. nih.govamazonaws.com Such studies provide a valuable reference for estimating the potential binding affinities of this compound when docked into relevant biological targets.

Table 2: Example Binding Affinities of Quinoline/Quinazolinone Derivatives from Docking Studies

| Compound Class | Protein Target | Reported Binding Energy (kcal/mol) |

|---|---|---|

| Thiazolidinone-Hexahydroquinoline Derivative | Mcl-1 Enzyme | -8.90 |

| Thiosemicarbazide-Hexahydroquinoline Derivative | Mcl-1 Enzyme | -8.97 |

| Halogenated Quinoline Derivative (Q3Cl4F) | Monoamine Oxidase B (MAO-B) | -35.02 (ΔG bind from MD) |

| Halogenated Quinoline Derivative (Q4F) | Monoamine Oxidase B (MAO-B) | -33.49 (ΔG bind from MD) |

Note: The data presented is for derivative compounds and illustrates the application of scoring functions. The specific binding affinity of this compound would depend on the specific protein target. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful computational approach to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal insights into the conformational flexibility, stability, and intermolecular interactions of a ligand-protein complex that are not accessible from static docking poses. nih.govresearchgate.net

For this compound, MD simulations can be employed to analyze its conformational landscape both in isolation and when bound to a protein. Key metrics derived from these simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of a molecule's atoms over time from a reference structure. A stable RMSD plot for a ligand within a binding site suggests that the binding pose is stable throughout the simulation. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF quantifies the fluctuation of individual atoms or residues around their average positions. It helps to identify flexible and rigid regions of the molecule and the protein. nih.govresearchgate.net

MD simulations on quinoline and quinazolinone derivatives have been used to validate docking results and to understand the stability of ligand-protein interactions. mdpi.comnih.govresearchgate.net For instance, simulations can confirm the persistence of key hydrogen bonds or hydrophobic contacts predicted by docking, providing greater confidence in the proposed binding mode. nih.gov These studies help elucidate how the compound adapts its conformation within the binding pocket and how the protein itself may undergo conformational changes upon ligand binding. nih.gov

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a highly accurate method for investigating the electronic structure and properties of molecules. scirp.orgnih.gov DFT is used to determine a molecule's ground-state electronic energy, optimized geometry, and a variety of other chemical properties.

Geometry Optimization and Conformational Analysis

A fundamental application of DFT is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. scirp.orgnih.gov This process provides the most stable conformation and accurate structural parameters, such as bond lengths, bond angles, and dihedral angles. An optimized molecular structure is a critical starting point for more complex computational studies, including molecular docking and MD simulations. For this compound, DFT would be used to precisely calculate the geometry of its bicyclic ring system and the orientation of the amino substituent.

Electronic Structure Analysis (Frontier Molecular Orbitals, Molecular Electrostatic Potential)

DFT is also extensively used to analyze the electronic properties of a molecule, which are key to understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity. nih.govirjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netwolfram.com It is used to identify the electron-rich and electron-poor regions. researchgate.net Negative potential regions (typically colored red) are associated with high electron density and are susceptible to electrophilic attack, while positive regions (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For this compound, an MEP map would likely show negative potential around the carbonyl oxygen and the amino group, highlighting these areas as potential hydrogen bond acceptors and donors, respectively. researchgate.net

Table 3: Illustrative FMO Data for Aromatic Heterocyclic Compounds from DFT Studies

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 |

| Triazine Derivative | -6.297 | -1.810 | 4.487 |

Note: This table provides example data for related heterocyclic systems to illustrate the typical values obtained from DFT calculations. scirp.orgirjweb.com

Global Reactivity Descriptors

Global reactivity descriptors are derived from Density Functional Theory (DFT) calculations and provide a quantitative understanding of a molecule's chemical reactivity and stability. nih.govijcce.ac.ir These descriptors, calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), help in predicting how a molecule will interact with other chemical species. Key descriptors include chemical potential (μ), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). nih.gov

Table 1: Global Reactivity Descriptors Note: Specific calculated values for this compound are not available in the cited scientific literature. The table structure is provided for illustrative purposes.

| Descriptor | Symbol | Formula | Predicted Value |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Data not available |

| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |

| Chemical Potential | μ | (ELUMO + EHOMO) / 2 | Data not available |

| Electronegativity | χ | -μ | Data not available |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Data not available |

| Chemical Softness | S | 1 / η | Data not available |

| Electrophilicity Index | ω | μ2 / 2η | Data not available |

In Silico ADME (Absorption, Distribution, Metabolism, and Excretion) Predictions

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and to filter out those likely to fail due to poor ADME profiles. researchgate.netsciepub.com Parameters evaluated often include intestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are key for metabolism. nih.govnih.gov

Computational studies on related 3,4-dihydroquinolin-2(1H)-one analogues have been performed to assess their ADME properties, indicating the relevance of such analyses for this class of compounds. nih.gov However, a specific and comprehensive in silico ADME profile for this compound has not been detailed in the surveyed literature. A typical ADME prediction would provide data as outlined in the following table.

Table 2: In Silico ADME Predictions Note: Specific predicted values for this compound are not available in the cited scientific literature. The table structure is provided for illustrative purposes.

| ADME Property | Parameter | Predicted Value |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Data not available |

| Caco-2 Permeability | Data not available | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Data not available |

| Plasma Protein Binding (PPB) | Data not available | |

| Metabolism | CYP450 2D6 Inhibition | Data not available |

| CYP450 3A4 Inhibition | Data not available | |

| Excretion | Total Clearance | Data not available |

| Drug-Likeness | Lipinski's Rule of Five Violations | Data not available |

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 6-amino-3,4-dihydroquinolin-2(1H)-one molecule.

Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule. The carbonyl carbon of the lactam ring would be expected to have a characteristic downfield chemical shift. The aromatic carbons would also resonate in the downfield region, while the aliphatic carbons at positions 3 and 4 would appear at higher field.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic CH | 6.5 - 7.5 | m |

| -NH₂ | 3.5 - 5.0 | br s |

| -CH₂- (Position 3) | 2.4 - 2.8 | t |

| -CH₂- (Position 4) | 2.8 - 3.2 | t |

| -NH- (Lactam) | 7.5 - 8.5 | br s |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Lactam) | 165 - 175 |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C | 110 - 135 |

| -CH₂- (Position 3) | 25 - 35 |

| -CH₂- (Position 4) | 30 - 40 |

Mass Spectrometry (MS, LC-MS, HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound, which has a molecular formula of C₉H₁₀N₂O, the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Gas chromatography-mass spectrometry (GC-MS) data available in public databases, such as PubChem, shows a molecular ion peak (M⁺) at an m/z of 162. researchgate.net This corresponds to the nominal molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragment ions are observed at m/z values of 161, 134, 133, and 115, which can be attributed to the loss of specific neutral fragments from the molecular ion. researchgate.net

Interactive Data Table: Mass Spectrometry Data

| Technique | Ion | m/z | Interpretation |

| GC-MS | [M]⁺ | 162 | Molecular Ion |

| GC-MS | [M-H]⁺ | 161 | Loss of a hydrogen atom |

| GC-MS | [M-CO]⁺ | 134 | Loss of carbon monoxide |

| GC-MS | [M-CO-H]⁺ | 133 | Loss of CO and a hydrogen atom |

| GC-MS | 115 | Further fragmentation |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Key expected absorptions include the N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (lactam) groups, which typically appear in the region of 3200-3500 cm⁻¹. The C=O stretching vibration of the lactam ring is expected to produce a strong absorption band around 1650-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3300 - 3500 (two bands) |

| Amide (N-H) | Stretch | 3200 - 3400 (broad) |

| Carbonyl (C=O) | Stretch | 1650 - 1680 (strong) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

High-Performance Liquid Chromatography (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for determining the purity of a compound and for its quantification. In a typical reverse-phase HPLC method, this compound would be separated from impurities based on its polarity.

While a specific, standardized HPLC or UPLC method for this compound is not universally published, a general approach would involve a C18 stationary phase and a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The retention time of the compound would be a key parameter for its identification and purity assessment under specific chromatographic conditions.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₉H₁₀N₂O, the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the empirical formula and purity of the sample.

Interactive Data Table: Elemental Analysis Data

| Element | Theoretical Percentage (%) |

| Carbon (C) | 66.65 |

| Hydrogen (H) | 6.21 |

| Nitrogen (N) | 17.27 |

| Oxygen (O) | 9.86 |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction analysis of a single crystal provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. This technique would allow for the unequivocal confirmation of the connectivity and stereochemistry of this compound.

The successful growth of a suitable single crystal is a prerequisite for this analysis. The resulting crystallographic data would include the crystal system, space group, and unit cell dimensions, providing a complete and unambiguous picture of the molecule's solid-state structure. To date, publicly accessible crystallographic data for this specific compound has not been identified.

Future Research Directions and Translational Perspectives

Development of Novel Derivatives with Tailored Biological Activities

The core structure of dihydroquinolin-2(1H)-one is a privileged scaffold in medicinal chemistry, known to be present in numerous biologically active compounds. mdpi.com The development of novel derivatives from this core, particularly from the 6-amino substituted variant, is a primary focus of ongoing research. The goal is to synthesize molecules with fine-tuned biological activities, enhanced potency, and improved selectivity for specific targets.

Synthetic chemists are employing various strategies to modify the 6-amino-3,4-dihydroquinolin-2(1H)-one backbone. These modifications include:

N-Alkylation/Arylation: Introducing different substituents at the N1 position of the quinolinone ring has been shown to significantly influence pharmacological activity. For instance, the synthesis of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives has led to compounds with potential antidepressant properties. acs.org

Substitution at the Amino Group: The 6-amino group provides a reactive handle for attaching various functionalities, such as peptides. The synthesis of 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide conjugates has been explored to target specific enzymes like carbonic anhydrase. researchgate.netnih.gov

Modifications to the Carbocyclic Ring: Altering or adding substituents to the benzene (B151609) portion of the quinolinone ring can modulate activity. For example, derivatives of the closely related 6-hydroxyquinolinone have been synthesized and evaluated for antimicrobial activity. nih.gov

These synthetic efforts have produced a range of derivatives with diverse and specific biological actions, highlighting the scaffold's versatility.

Table 1: Examples of Dihydroquinolin-2(1H)-one Derivatives and Their Targeted Biological Activities

| Derivative Class | Targeted Biological Activity | Reference |

| N-amino-3,4-dihydroquinoline-(1H)-2-one | Monoamine Oxidase (MAO) Inhibition | nih.gov |

| 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide conjugates | Carbonic Anhydrase (hCA) Inhibition | researchgate.netnih.gov |

| 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone | Sigma Receptor Agonism (Antidepressant) | acs.org |

| 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives | VEGFR2 Inhibition (Anticancer) | mdpi.com |

| 4,6-dihydroxyquinolin-2(1H)-one derivatives | Antibacterial and Antifungal | nih.gov |

Exploration of New Therapeutic Targets and Disease Applications

A key area of future research is the expansion of the therapeutic applications for this compound derivatives by identifying and validating new biological targets. The inherent versatility of the quinolinone scaffold allows it to interact with a wide range of enzymes and receptors. mdpi.commdpi.com

Current research has identified several promising targets:

Oncology: Derivatives of the related 6-hydroxy-3,4-dihydroquinolin-2(1H)-one have been designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in cancer therapy, particularly for diseases like glioblastoma multiforme. mdpi.com

Neurological Disorders: Certain 3,4-dihydroquinolin-(1H)-2-one derivatives have been shown to inhibit monoamine oxidase (MAO), an enzyme implicated in the pathophysiology of depression and neurodegenerative diseases. nih.gov Furthermore, specific derivatives that act as sigma receptor agonists are being investigated as a novel class of antidepressants. acs.org

Infectious Diseases: The quinolinone scaffold is being leveraged to develop new antimicrobial agents. Novel 6-hydroxyquinolinone derivatives have demonstrated potent antibacterial and antifungal activity, with proposed targets including microbial DNA gyrase B and N-myristoyltransferase. nih.gov

Metabolic and Other Diseases: Peptide conjugates of 7-amino-3,4-dihydroquinolin-2(1H)-one have been synthesized and shown to inhibit human carbonic anhydrase (hCA) isoforms. researchgate.netnih.gov Carbonic anhydrase inhibitors are used to treat a variety of conditions, including glaucoma and epilepsy. researchgate.net

The exploration of these and other targets will continue to drive the development of quinolinone-based compounds for a broad array of human diseases.

Preclinical Evaluation and In Vivo Model Studies

The successful translation of a promising compound from the laboratory to the clinic requires rigorous preclinical evaluation, including studies in animal models. While many derivatives of the dihydroquinolinone scaffold have shown significant in vitro activity, the progression to in vivo testing is a critical next step.

An example of this progression is seen with 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride, a derivative investigated for antidepressant effects. acs.org This compound was evaluated in several mouse models:

Halothane-Anesthetized Mice: The compound was shown to reduce sleeping time, suggesting a central nervous system-stimulating activity. acs.org

Cerebral Concussion Model: It decreased the time required for recovery from coma in mice. acs.org

Forced-Swimming Test: A single administration of the compound reduced immobility time, an indicator of antidepressant-like activity. acs.org

These studies demonstrate the potential of dihydroquinolinone derivatives to be effective in in vivo settings. Future research will need to expand this type of preclinical testing to other derivatives targeting different diseases. This includes pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, as well as toxicology studies to ensure their safety before they can be considered for human trials.

Advanced Mechanistic Studies and Target Validation

To design more effective and selective drugs, a deep understanding of how these molecules interact with their biological targets is essential. Advanced mechanistic studies are crucial for elucidating the precise mechanism of action and for validating that the intended target is responsible for the observed biological effect.

Researchers are employing a combination of experimental and computational techniques to achieve this:

Enzyme Kinetics: Studies have been conducted to determine the mode of enzyme inhibition. For example, N-amino-3,4-dihydroquinoline-(1H)-2-one was found to be a competitive and reversible inhibitor of MAO-B, suggesting it interacts directly with the active site. In contrast, other derivatives were found to be non-competitive and irreversible inhibitors, implying they may bind to a different site on the enzyme. nih.gov

Molecular Docking: In silico molecular docking studies are used to predict the binding modes of these derivatives within the active sites of their target proteins. This has been applied to understand the interactions of 6-hydroxyquinolinone derivatives with microbial DNA gyrase B and N-myristoyltransferase, providing insights into the structure-activity relationship. nih.gov Similar computational evaluations have been used to guide the design of VEGFR2 inhibitors. mdpi.com

X-ray Crystallography: The ultimate confirmation of a binding mode is often achieved through X-ray crystallography, which provides a high-resolution, three-dimensional structure of the inhibitor bound to its target protein. While not yet reported for a this compound derivative specifically, this technique has been successfully used to illustrate how related heterocyclic inhibitors achieve high selectivity for their targets, such as the Vps34 kinase. nih.gov

These advanced studies are invaluable for validating therapeutic targets and for the rational design of next-generation derivatives with improved pharmacological profiles.

常见问题

Q. What are the standard synthetic routes for preparing 6-amino-3,4-dihydroquinolin-2(1H)-one in medicinal chemistry?

The synthesis typically involves three key steps:

- Alkylation : Reacting a nitro-substituted dihydroquinolinone precursor (e.g., compound 7) with chloroalkylamine hydrochlorides (e.g., 9–13) in DMF using K₂CO₃ as a base at room temperature .

- Nitro Reduction : Catalytic hydrogenation (Pd/C or Raney nickel) or hydrazine hydrate to convert nitro intermediates (e.g., 14–19) to anilines (e.g., 20–25) .

- Thiophene Coupling : Reaction of the aniline with thiophene-2-carbimidothioate hydroiodide in ethanol under mild conditions to form the final amidine derivatives (e.g., 26–31) . Yields range from 43% to 98%, with purification via column chromatography or recrystallization .

Q. How is structural characterization of this compound derivatives validated experimentally?

Critical techniques include:

- ¹H NMR : Confirms regiochemistry and substituent integration (e.g., aromatic protons at δ 6.48–8.13 ppm, alkyl chain signals at δ 2.28–4.15 ppm) .

- Mass Spectrometry (EI/ESI) : Validates molecular weight (e.g., [M+1] peaks at m/z 234.2–303) .

- Chromatography : Flash column chromatography (e.g., NH₃/MeOH:CH₂Cl₂ systems) ensures purity (>95%) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound derivatives as nNOS inhibitors?

Key SAR findings include:

- Side Chain Length : 2-carbon linkers (e.g., compound 29) exhibit superior nNOS potency (IC₅₀ = 160 nM) compared to 3-carbon analogs (IC₅₀ = 1.22 μM) .

- Terminal Amine : Pyrrolidine derivatives (e.g., 29) show 180-fold selectivity for nNOS over eNOS, while dimethylamino analogs (e.g., 26) are less selective .

- Substituent Effects : 8-Fluoro substitution (e.g., compound 31) reduces potency 6-fold (IC₅₀ = 3.36 μM vs. 0.58 μM for unsubstituted 26), likely due to restricted side-chain flexibility .

Q. How do researchers resolve contradictions in biological activity data across derivatives with similar substituents?

Methodological approaches include:

- Conformational Analysis : Molecular docking studies to assess binding orientation in nNOS active sites .

- Flexibility Modifications : Introducing spacers (e.g., ethylene glycol) to enhance side-chain mobility in rigid scaffolds .

- Comparative Assays : Parallel testing against nNOS, eNOS, and iNOS isoforms to isolate selectivity drivers .

Q. What advanced catalytic methods enable efficient synthesis of this compound derivatives?

Modern techniques include:

- Iron Photoredox Catalysis : Generates carbamoyl radicals from oxamic acids for radical addition/cyclization, enabling one-pot synthesis under visible light .

- Palladium-Catalyzed Carbonylation : Incorporates perfluoroalkyl and carbonyl groups via cascade cyclization of 1,7-enynes, achieving moderate-to-high yields (50–85%) with E/Z selectivity >20:1 .

- Metal-Free Radical Selenosulfonation : Utilizes diphenyl diselenides and sulfinic acids for selenosulfone-functionalized derivatives in flow reactors (43-second reaction time) .

Methodological Challenges and Solutions

Q. What analytical challenges arise during the synthesis of this compound intermediates, and how are they addressed?

- Nitro Reduction Byproducts : Hydrazine hydrate reductions may form hydroxylamine intermediates; these are minimized using Raney nickel and monitored via TLC .

- Amidine Stability : Thiophene-carboximidamide coupling products are sensitive to moisture; reactions are performed under argon with anhydrous solvents .

- Regioselectivity : Positional isomers (e.g., 6- vs. 8-substituted derivatives) are resolved using gradient HPLC or preparative TLC .

Q. How do substituents at the 3- and 8-positions influence the pharmacokinetic profile of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。